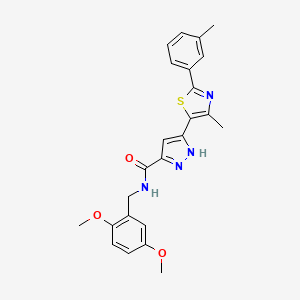
Oseltamivir-d3 EP impurity C
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Oseltamivir-d3 EP impurity C is a deuterated compound of Oseltamivir EP impurity C. It is used as a reference standard in pharmaceutical research and development. The compound is a derivative of oseltamivir, which is an antiviral medication used to treat and prevent influenza. The deuterated form, Oseltamivir-d3, contains three deuterium atoms, which makes it useful in various analytical applications, including mass spectrometry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Oseltamivir-d3 EP impurity C involves the incorporation of deuterium atoms into the oseltamivir impurity C molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve controlled temperature and pressure to ensure the selective incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of specialized equipment to handle deuterated compounds and ensure high purity and yield. The production process is optimized to minimize the cost and maximize the efficiency of deuterium incorporation.
化学反应分析
Types of Reactions
Oseltamivir-d3 EP impurity C undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used under controlled conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce different oxides, while reduction may yield various reduced forms of the compound.
科学研究应用
Oseltamivir-d3 EP impurity C has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the quantification and identification of oseltamivir impurities.
Biology: Employed in biological studies to understand the metabolism and degradation of oseltamivir.
Medicine: Utilized in pharmaceutical research to develop and validate analytical methods for oseltamivir and its impurities.
Industry: Applied in quality control and regulatory compliance to ensure the purity and safety of oseltamivir products.
作用机制
The mechanism of action of Oseltamivir-d3 EP impurity C is related to its role as a reference standard. It does not have a direct therapeutic effect but is used to study the behavior and characteristics of oseltamivir and its impurities. The deuterium atoms in the compound provide a unique signature that can be detected using mass spectrometry, allowing researchers to track and quantify the compound in various samples.
相似化合物的比较
Oseltamivir-d3 EP impurity C is unique due to the presence of deuterium atoms, which distinguishes it from other oseltamivir impurities. Similar compounds include:
- Oseltamivir EP impurity A
- Oseltamivir EP impurity B
- Oseltamivir EP impurity D
- Oseltamivir EP impurity E
These compounds differ in their chemical structure and properties, but all serve as reference standards in pharmaceutical research. The deuterated form, Oseltamivir-d3, offers advantages in analytical applications due to its distinct mass spectrometric signature.
属性
分子式 |
C14H24N2O4 |
|---|---|
分子量 |
287.37 g/mol |
IUPAC 名称 |
(3S,4R,5R)-5-amino-3-pentan-3-yloxy-4-[(2,2,2-trideuterioacetyl)amino]cyclohexene-1-carboxylic acid |
InChI |
InChI=1S/C14H24N2O4/c1-4-10(5-2)20-12-7-9(14(18)19)6-11(15)13(12)16-8(3)17/h7,10-13H,4-6,15H2,1-3H3,(H,16,17)(H,18,19)/t11-,12+,13-/m1/s1/i3D3 |
InChI 键 |
NENPYTRHICXVCS-NOERLKHWSA-N |
手性 SMILES |
[2H]C([2H])([2H])C(=O)N[C@@H]1[C@@H](CC(=C[C@@H]1OC(CC)CC)C(=O)O)N |
规范 SMILES |
CCC(CC)OC1C=C(CC(C1NC(=O)C)N)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B14108063.png)
![8-[(3-chloro-2-hydroxypropyl)sulfanyl]-7-hexyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14108069.png)
![2-{3-[4-(3-chlorophenyl)piperazin-1-yl]-3-oxopropyl}-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B14108077.png)
![6-(5-Chloro-2-methylphenyl)-4,7-dimethyl-2-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B14108078.png)
![2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B14108081.png)
![9-(4-bromo-2-fluorophenyl)-3-(2-methoxyphenyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one](/img/structure/B14108086.png)
![7-[(2S,3R,4S,5S,6R)-3-[(2R,3S,4S)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5-hydroxychromen-4-one](/img/structure/B14108093.png)
![9-(3,5-dimethylphenyl)-1-methyl-3-[(3-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14108101.png)
![4-[4-(benzyloxy)-3-methoxyphenyl]-5-hydroxy-8-methyl-4,8-dihydropyrimido[4,5-d]pyrimidine-2,7(1H,3H)-dione](/img/structure/B14108104.png)

![6-(4-Ethoxyphenyl)-4,7,8-trimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B14108107.png)


![9-(4-methoxyphenyl)-1-methyl-3-octyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14108122.png)
